5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Overview
Description
5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxybenzene derivative reacts with the triazole intermediate.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound to form the oxadiazole ring. This can be achieved through a reaction with appropriate reagents such as acyl chlorides or carboxylic acids under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its triazole and oxadiazole rings are known to exhibit antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(1H-1,2,4-triazol-3-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the methyl and trifluoromethoxy groups, leading to different chemical properties.
5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and applications.
Uniqueness
The presence of both the trifluoromethoxyphenyl group and the methyl group on the triazole ring makes 5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole unique. These groups contribute to its enhanced stability, reactivity, and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H8F3N5O2 |
---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
5-(5-methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H8F3N5O2/c1-6-16-10(19-18-6)11-17-9(20-22-11)7-2-4-8(5-3-7)21-12(13,14)15/h2-5H,1H3,(H,16,18,19) |
InChI Key |
FJVUZQDLAFYBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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